molecular formula C41H66O12 B7824046 alpha-Hederin CAS No. 104748-88-1

alpha-Hederin

Cat. No. B7824046
CAS RN: 104748-88-1
M. Wt: 751.0 g/mol
InChI Key: KEOITPILCOILGM-LLJOFIFVSA-N
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Description

Kalopanaxsaponin A is a triterpenoid saponin that is hederagenin attached to a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl residue at position 3 via a glycosidic linkage. It has been isolated from the stem bark of Kalopanax pictus. It has a role as an anti-inflammatory agent and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin, a disaccharide derivative and a hydroxy monocarboxylic acid. It is functionally related to a hederagenin.
α-hederin is a natural product found in Lonicera japonica, Hedera caucasigena, and other organisms with data available.

Scientific Research Applications

Nitric Oxide Synthase Induction

Alpha-Hederin, a triterpene saponin, demonstrates potential antitumor activities. Research shows it induces nitric oxide (NO) release and upregulates inducible nitric oxide synthase (iNOS) expression in mouse macrophages. This effect is mediated through NF-kappa B transcription factor complex activation, suggesting a pathway for its biological effects (Jeong & Choi, 2002).

Beta-Adrenergic Receptor Binding

Alpha-Hederin affects the binding behavior and dynamics of beta 2-adrenergic receptors. It inhibits the internalization of these receptors in certain cell lines, impacting their mobility and binding characteristics. This suggests alpha-Hederin can influence receptor regulation and cellular response to external signals (Sieben et al., 2009).

Hepatic Metallothionein Expression

Alpha-Hederin has been shown to induce hepatic metallothionein (MT) in certain cell lines. The upregulation of MT expression by alpha-Hederin is mediated by cytokines like TNF-alpha and IL-6, providing insight into its potential therapeutic effects in liver-related conditions (Kim, Choi, & Jeong, 2005).

Apoptosis and Cell Proliferation

Studies have demonstrated that alpha-Hederin induces apoptosis and inhibits proliferation in various cancer cell lines. It causes changes in intracellular thiols and redox status, leading to mitochondrial dysfunction and cell death. This highlights its potential as an anticancer agent (Huat & Swamy, 2003); (Rooney & Ryan, 2005).

Glycolysis Inhibition in Cancer Cells

Alpha-Hederin has been found to inhibit glycolysis in lung cancer cells by activating SIRT6, a protein involved in cellular metabolism. This results in reduced glucose uptake and lactate production, impeding cancer cell growth and proliferation (Fang et al., 2020).

Nanopore Formation for DNA Sequencing

Innovatively, alpha-Hederin has been used to create nonproteinaceous nanopores in lipid membranes. This has potential applications in DNA sequencing, demonstrating the versatility of alpha-Hederin in biotechnological applications (Jeong et al., 2019).

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOITPILCOILGM-LLJOFIFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909168
Record name alpha-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hederin

CAS RN

27013-91-8
Record name α-Hederin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27013-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hederin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027013918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4α)-3β-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-HEDERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H15F0GLV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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